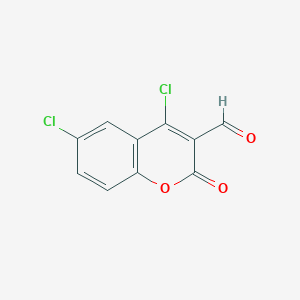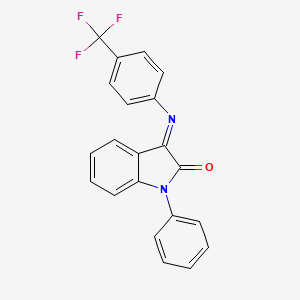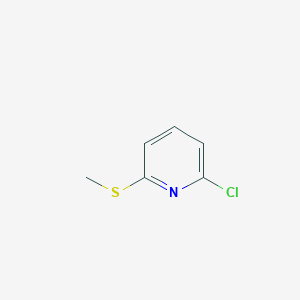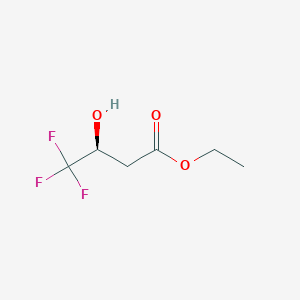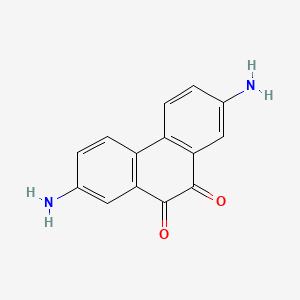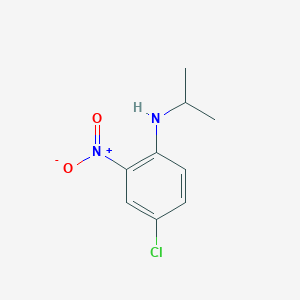
1-异丙基-4-氯-2-硝基苯胺
描述
“N1-isopropyl-4-chloro-2-nitroaniline” is an organic compound with the molecular formula C9H11ClN2O2 . It’s used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “N1-isopropyl-4-chloro-2-nitroaniline” consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 214.65 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “N1-isopropyl-4-chloro-2-nitroaniline” are not fully detailed in the sources I found .科学研究应用
非线性光学材料开发
1-异丙基-4-氯-2-硝基苯胺: 作为非线性光学(NLO)材料的潜力已得到研究。该化合物的结构允许开发非中心对称空间群有机 NLO 单晶。 这些晶体可以使用慢速蒸发法生长,并因其显著的 NLO 特性而应用于光电子学、光子学和激光技术 .
除草剂和植物生长调节剂
该化合物也称为异丙甲草胺,是一种广泛用于农业的除草剂和植物生长调节剂。 它抑制植物细胞分裂和生长,使其成为控制杂草生长的有效手段.
医药中间体
4-氯-N-异丙基-2-硝基苯胺: 作为医药制造中的中间体。 其化学性质有利于合成各种医药化合物,从而促进新药的开发 .
物理化学表征研究
该化合物用于物理化学表征研究,以更好地了解其特性。 这些研究包括单晶 XRD 分析和 Hirshfeld 表面分析,这对该材料在科学研究中的应用至关重要 .
光学性质分析
1-异丙基-4-氯-2-硝基苯胺的光学性质使用紫外-可见光谱分析进行评估。 此分析对于确定该材料是否适合各种光学应用至关重要 .
热稳定性评估
该化合物的热 TG/DTA 热谱分析表明,它在高达 115 °C 时具有热稳定性。 此特性对于需要材料在不降解的情况下承受高温的应用至关重要 .
机械硬度测试
机械维氏硬度分析表明,由该化合物合成的材料相对较软。 机械功硬化系数证实了它在需要较软材料的应用中的潜在用途 .
二次谐波产生效率
该化合物在二次谐波产生 (SHG) 中的效率已使用 Kurtz Perry 粉末法进行了测试。 这种效率对于它在激光技术和通信技术设备设计中的应用至关重要 .
安全和危害
属性
IUPAC Name |
4-chloro-2-nitro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLRQKBPFQZCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371533 | |
| Record name | 4-Chloro-2-nitro-N-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89659-66-5 | |
| Record name | 4-Chloro-2-nitro-N-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


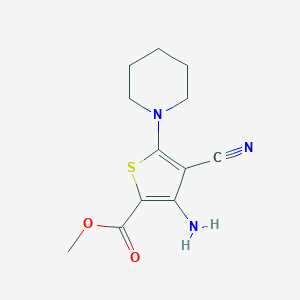
![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B1597589.png)

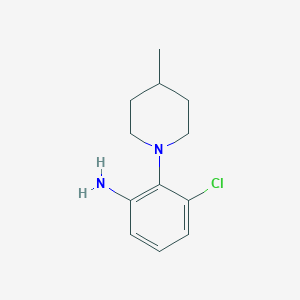
![2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate](/img/no-structure.png)
